molecular formula C11H20N2O B13178051 N-(4-aminocyclohexyl)-2-cyclopropylacetamide

N-(4-aminocyclohexyl)-2-cyclopropylacetamide

Cat. No.: B13178051
M. Wt: 196.29 g/mol
InChI Key: RFJVSZVIBOZGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminocyclohexyl)-2-cyclopropylacetamide (CAS 1249777-20-5) is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This amine-functionalized acetamide derivative features both cyclohexylamine and cyclopropyl moieties, a structural pattern of significant interest in medicinal chemistry research. This compound is related to a class of novel cyclopropylamines investigated for their potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target . Furthermore, the core structure of N-(aminocyclohexyl)acetamide is a key pharmacophore in the development of highly selective kappa opioid receptor analgesics . Research on such compounds focuses on exploiting their high binding affinity and selectivity for opioid receptor subtypes to explore pathways for pain management. The structural components of this molecule make it a valuable building block for chemical synthesis and a candidate for further structure-activity relationship (SAR) studies in various pharmacological domains. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-cyclopropylacetamide

InChI

InChI=1S/C11H20N2O/c12-9-3-5-10(6-4-9)13-11(14)7-8-1-2-8/h8-10H,1-7,12H2,(H,13,14)

InChI Key

RFJVSZVIBOZGEA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NC2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Preparation of Cyclopropylacetamide Derivatives

Synthesis of 2-Chloro-N-cyclopropylacetamide Intermediate

A key intermediate in the synthesis is 2-chloro-N-cyclopropylacetamide. This compound can be prepared by reacting cyclopropylamine with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane (DCM) solvent at low temperature (0–20 °C) to control reactivity and suppress side reactions. The reaction proceeds via nucleophilic substitution, where the amine attacks the chloroacetyl chloride to form the amide linkage and release HCl, which is scavenged by the base.

Typical conditions:

Reagents Solvent Temperature Time Base Yield (%)
Cyclopropylamine + chloroacetyl chloride Dichloromethane 0–20 °C 0.5–3 hours Triethylamine 40–60%

After reaction, the mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification is usually done by recrystallization from ethyl acetate/petroleum ether or silica gel chromatography to obtain pure 2-chloro-N-cyclopropylacetamide.

Alternative Cyclopropylacetamide Preparation

Microwave-assisted synthesis has been reported where 2-chloro-N-cyclopropylacetamide is reacted with amines in the presence of bases like N,N-diethylmethylamine in DCM at elevated temperatures (around 110 °C) under microwave irradiation for short reaction times (~45 minutes). This method can improve reaction rates and yields but requires specialized equipment.

Preparation of N-(4-aminocyclohexyl)-2-cyclopropylacetamide

Starting Material: 4-Aminocyclohexyl Derivatives

The 4-aminocyclohexyl component can be sourced or synthesized via hydrogenation of 4-nitrophenyl derivatives or by other established routes. For example, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is prepared by catalytic hydrogenation of 4-nitrophenyl-acetic acid derivatives under mild conditions with Pd/C catalyst and hydrogen gas, followed by isolation and purification steps.

Coupling Reaction

The key step to form this compound is the nucleophilic substitution or amidation between the amino group on the cyclohexyl ring and the activated cyclopropylacetamide intermediate.

Two main approaches have been documented:

Nitrogen Alkylation Reaction
  • The amino cyclohexyl compound is reacted with 2-chloro-N-cyclopropylacetamide (Intermediate I) in the presence of a strong base such as cesium hydroxide (CsOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
  • The reaction is typically conducted at room temperature with stirring.
  • After completion (monitored by thin-layer chromatography), the mixture is quenched with water, extracted with ether, dried, and purified by silica gel chromatography.
  • Final recrystallization yields the target amide compound with moderate to good yields (typically 40–60%).
Amidation via Carbodiimide Coupling
  • Alternatively, the carboxylic acid derivative of the cyclopropylacetyl group can be coupled with the 4-aminocyclohexyl moiety using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) at low temperature (0 °C).
  • This method often provides higher yields and cleaner products due to milder conditions and better activation of the carboxyl group.
  • However, it requires the prior synthesis of the free acid form of the cyclopropylacetyl intermediate.

Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nitrogen alkylation 4-Aminocyclohexyl + 2-chloro-N-cyclopropylacetamide + CsOH DMF RT 0.5–3 h 40–60 Requires strong base and polar solvent
Amidation (carbodiimide) 4-Aminocyclohexyl + cyclopropylacetyl acid + HOBt + EDCI DMF or DCM 0 °C to RT 1–4 h 50–70 Milder, higher yield, needs acid precursor

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures or recrystallization.
  • Final compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.
  • Yields vary depending on method and scale but generally range between 40% and 70%.

Comparative Analysis of Preparation Methods

Feature Nitrogen Alkylation Carbodiimide Coupling Microwave-Assisted Alkylation
Reaction Time 0.5–3 hours 1–4 hours ~45 minutes
Temperature Room temperature 0 °C to room temperature Elevated (110 °C)
Yield Moderate (40–60%) Higher (50–70%) Moderate to good (up to 44%)
Purification Complexity Moderate (chromatography needed) Easier due to cleaner reaction Similar to alkylation
Equipment Required Standard lab glassware Standard lab glassware Microwave reactor
Scalability Good Good Limited by microwave reactor size

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes
Preparation of 2-chloro-N-cyclopropylacetamide Cyclopropylamine + chloroacetyl chloride + Et3N in DCM, 0–20 °C 40–60 Intermediate for amidation
Nitrogen alkylation 4-Aminocyclohexyl + 2-chloro-N-cyclopropylacetamide + CsOH in DMF, RT 40–60 Direct amidation
Carbodiimide coupling 4-Aminocyclohexyl + cyclopropylacetyl acid + HOBt + EDCI, 0 °C to RT 50–70 Higher yield, milder conditions
Microwave-assisted alkylation 2-chloro-N-cyclopropylacetamide + amine + N,N-diethylmethylamine in DCM, 110 °C, microwave ~44 Faster reaction, specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitro or hydroxylamine derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

N-(4-aminocyclohexyl)-2-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group in the target compound may reduce metabolic degradation compared to bulkier substituents like fluorophenyl or piperazine .
  • Aminocyclohexyl vs.

Physicochemical Properties

Calculated properties from and provide insights into lipophilicity and solubility:

  • 2-chloro-N-(4-ethylcyclohexyl)acetamide : XLogP3 = 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide (): Piperazine’s basicity (pKa ~9.5) likely improves aqueous solubility compared to cyclopropyl or chloro analogs.

Biological Activity

N-(4-Aminocyclohexyl)-2-cyclopropylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

This compound is characterized by its unique structure which includes a cyclohexyl ring and a cyclopropyl group. This structural configuration is believed to influence its biological interactions and pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in the treatment of psychiatric disorders .
  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in metabolic pathways, potentially affecting ganglioside metabolism. This has implications for neuroprotective strategies in motor neuron diseases .

Biological Activity and Efficacy

Recent studies have highlighted the compound's biological efficacy across several parameters:

  • Antidepressant Effects : In preclinical models, this compound demonstrated significant antidepressant-like effects, leading to increased locomotor activity and reduced despair behavior in rodent models .
  • Neuroprotective Properties : The compound exhibited neuroprotective effects by preventing neuronal death in models of neurodegenerative diseases. It was particularly effective in reducing lipid accumulation in lysosomes, a critical factor in diseases like hereditary spastic paraplegia .

Case Studies

  • Motor Neuron Disease Model : In a study involving Spg11-knockout mice, treatment with this compound showed a marked improvement in motor function and a reduction in symptoms associated with neuronal degeneration. The compound inhibited the accumulation of gangliosides, which are implicated in neuronal dysfunction .
  • Psychiatric Disorders : Clinical trials have indicated that compounds similar to this compound can effectively manage symptoms of schizophrenia and bipolar disorder by modulating dopaminergic pathways. These findings suggest potential for this compound in treating complex psychiatric conditions .

Data Tables

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Model/System Outcome Reference
Antidepressant-likeRodent modelsIncreased locomotion, reduced despair
NeuroprotectionSpg11-knockout miceReduced neuronal death, improved motor function
Enzyme inhibitionIn vitro ganglioside assaysDecreased ganglioside accumulation
Receptor modulationPsychiatric disorder modelsSymptom relief in schizophrenia

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.